molecular formula C10H10N2O3 B13892660 N-methyl-N-(3-nitrophenyl)acrylamide

N-methyl-N-(3-nitrophenyl)acrylamide

Cat. No.: B13892660
M. Wt: 206.20 g/mol
InChI Key: YFGOGSWYHYAOOU-UHFFFAOYSA-N
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Description

N-methyl-N-(3-nitrophenyl)acrylamide is an organic compound with the molecular formula C13H13N3O4 It is a derivative of acrylamide, where the amide nitrogen is substituted with a methyl group and a 3-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(3-nitrophenyl)acrylamide typically involves the reaction of N-methylacrylamide with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(3-nitrophenyl)acrylamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-N-(3-nitrophenyl)acrylamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-N-(3-nitrophenyl)acrylamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The acrylamide moiety can form covalent bonds with nucleophilic sites in proteins and enzymes, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-(3-nitrophenyl)acrylamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

N-methyl-N-(3-nitrophenyl)prop-2-enamide

InChI

InChI=1S/C10H10N2O3/c1-3-10(13)11(2)8-5-4-6-9(7-8)12(14)15/h3-7H,1H2,2H3

InChI Key

YFGOGSWYHYAOOU-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC(=CC=C1)[N+](=O)[O-])C(=O)C=C

Origin of Product

United States

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